molecular formula C14H18BrNO4 B13342642 2-(2-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid

2-(2-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid

Katalognummer: B13342642
Molekulargewicht: 344.20 g/mol
InChI-Schlüssel: CCSZLXZGYRSBKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is an organic compound that features a bromophenyl group and a tert-butoxycarbonyl-protected amino group. Compounds like this are often used in organic synthesis and pharmaceutical research due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to prevent unwanted reactions during subsequent steps.

    Formation of the Propanoic Acid Moiety: This can be achieved through various methods, such as the reaction of the protected amine with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve large-scale versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group.

    Reduction: Reduction reactions can target the carbonyl group or the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-(2-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid can be used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound might be used to study the effects of brominated phenyl groups on biological systems.

Medicine

Pharmaceutical research could explore the potential of this compound as a drug candidate or as a building block for drug synthesis.

Industry

In industry, the compound could be used in the production of specialty chemicals or as a reagent in various chemical processes.

Wirkmechanismus

The mechanism of action for 2-(2-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid would depend on its specific application. Generally, the bromophenyl group might interact with biological targets through halogen bonding, while the protected amino group could be deprotected to reveal a reactive amine.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
  • 2-(2-Fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
  • 2-(2-Iodophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid

Uniqueness

The presence of the bromine atom in 2-(2-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid can impart unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s interactions and stability.

Eigenschaften

Molekularformel

C14H18BrNO4

Molekulargewicht

344.20 g/mol

IUPAC-Name

2-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H18BrNO4/c1-13(2,3)20-12(19)16-14(4,11(17)18)9-7-5-6-8-10(9)15/h5-8H,1-4H3,(H,16,19)(H,17,18)

InChI-Schlüssel

CCSZLXZGYRSBKK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC(C)(C1=CC=CC=C1Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.